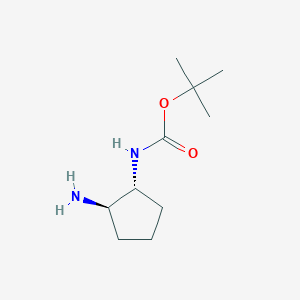

tert-Butyl ((1R,2R)-2-aminocyclopentyl)carbamate

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

tert-butyl N-[(1R,2R)-2-aminocyclopentyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-8-6-4-5-7(8)11/h7-8H,4-6,11H2,1-3H3,(H,12,13)/t7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAXDIBGWURAVIH-HTQZYQBOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCCC1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1CCC[C@H]1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80589247 | |

| Record name | tert-Butyl [(1R,2R)-2-aminocyclopentyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80589247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1016971-66-6, 365996-21-0 | |

| Record name | tert-Butyl [(1R,2R)-2-aminocyclopentyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80589247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl N-[(1R,2R)-2-aminocyclopentyl]carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | rac-tert-butyl N-[(1R,2R)-2-aminocyclopentyl]carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide to tert-Butyl ((1R,2R)-2-aminocyclopentyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, properties, and synthesis of tert-Butyl ((1R,2R)-2-aminocyclopentyl)carbamate, a valuable chiral building block in organic synthesis and medicinal chemistry.

Chemical Structure and Properties

This compound is a carbamate-protected diamine built on a cyclopentane scaffold. The "(1R,2R)" designation specifies the absolute stereochemistry at the two stereocenters, indicating a trans relationship between the amino and the Boc-protected amino groups. This specific stereoisomer is crucial for applications where chirality is a key determinant of biological activity or ligand-metal complex geometry.

Structure:

Table 1: Chemical and Physical Properties

| Identifier | Value |

| IUPAC Name | tert-butyl N-[(1R,2R)-2-aminocyclopentyl]carbamate |

| Molecular Formula | C₁₀H₂₀N₂O₂ |

| Molecular Weight | 200.28 g/mol |

| CAS Number | 142443-46-9 |

| Appearance | White to off-white solid |

| Solubility | Soluble in methanol, ethanol, and dichloromethane |

Synthesis and Experimental Protocols

The synthesis of enantiomerically pure this compound is typically achieved through the resolution of a racemic mixture of the trans-isomer. A well-established method involves the following key steps:

Step 1: Synthesis of racemic trans-tert-Butyl (2-aminocyclopentyl)carbamate

This initial step involves the synthesis of the racemic mixture of the trans-1,2-diaminocyclopentane derivative. A common route starts from cyclopentene oxide.

Step 2: Chiral Resolution

The separation of the (1R,2R) and (1S,2S) enantiomers is achieved by reacting the racemic amine with a chiral resolving agent, such as (+)-O,O'-dibenzoyl-D-tartaric acid, to form diastereomeric salts. These salts exhibit different solubilities, allowing for their separation by fractional crystallization.

Experimental Protocol: Resolution of racemic trans-tert-Butyl (2-aminocyclopentyl)carbamate

-

Salt Formation: A solution of racemic trans-tert-Butyl (2-aminocyclopentyl)carbamate in a suitable solvent (e.g., methanol or ethanol) is treated with a solution of an equimolar amount of (+)-O,O'-dibenzoyl-D-tartaric acid in the same solvent.

-

Fractional Crystallization: The resulting mixture of diastereomeric salts is allowed to crystallize. The less soluble salt, corresponding to one of the enantiomers, will precipitate out of the solution. The crystals are collected by filtration.

-

Liberation of the Free Amine: The isolated diastereomeric salt is then treated with a base (e.g., aqueous sodium hydroxide) to neutralize the tartaric acid and liberate the free amine.

-

Extraction: The enantiomerically enriched amine is extracted from the aqueous solution using an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification and Isolation: The organic extracts are combined, dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield the enantiopure this compound.

Table 2: Representative Quantitative Data for Synthesis

| Parameter | Value |

| Starting Material | Racemic trans-tert-Butyl (2-aminocyclopentyl)carbamate |

| Resolving Agent | (+)-O,O'-Dibenzoyl-D-tartaric acid |

| Typical Yield of Resolution | 40-45% for each enantiomer |

| Enantiomeric Excess (e.e.) | >98% |

| Purity (by HPLC) | >97% |

Spectroscopic Characterization

The structure and purity of this compound are confirmed by standard spectroscopic methods.

¹H NMR (400 MHz, CDCl₃) δ (ppm): 3.65-3.55 (m, 1H), 3.15-3.05 (m, 1H), 1.95-1.80 (m, 2H), 1.70-1.55 (m, 2H), 1.44 (s, 9H), 1.35-1.20 (m, 2H).

¹³C NMR (101 MHz, CDCl₃) δ (ppm): 155.8, 79.1, 60.5, 54.2, 33.1, 28.4 (3C), 21.9.

Mandatory Visualizations

Diagram 1: Synthesis Pathway

Caption: Synthesis pathway for this compound.

Diagram 2: Experimental Workflow for Chiral Resolution

Caption: Experimental workflow for the chiral resolution process.

Applications in Research and Drug Development

This compound serves as a critical chiral intermediate in the synthesis of a variety of complex molecules. Its bifunctional nature, with a protected and a free amine, allows for sequential and site-selective modifications. Key applications include:

-

Asymmetric Catalysis: As a precursor to chiral ligands for transition metal-catalyzed asymmetric reactions. The defined stereochemistry of the diamine backbone is essential for inducing high enantioselectivity in these transformations.

-

Medicinal Chemistry: As a scaffold for the synthesis of novel therapeutic agents. The cyclopentane ring provides a rigid framework that can be functionalized to interact with biological targets. The stereochemistry is often critical for receptor binding and pharmacological activity.

-

Peptidomimetics: Incorporation into peptide analogues to create more stable and potent drug candidates. The carbamate protection is easily removed under acidic conditions, allowing for peptide bond formation.

This technical guide provides a foundational understanding of the structure, synthesis, and utility of this compound for professionals engaged in advanced chemical synthesis and drug discovery.

tert-Butyl ((1R,2R)-2-aminocyclopentyl)carbamate CAS number and properties.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of tert-Butyl ((1R,2R)-2-aminocyclopentyl)carbamate, a chiral building block with significant potential in medicinal chemistry and materials science. This document covers its chemical and physical properties, a detailed synthesis protocol, and its applications in research and development.

Core Properties and Identification

While a specific CAS number for the enantiomerically pure (1R,2R) isomer is not widely indexed, the properties of closely related isomers are well-documented. The trans-configuration of the amino and carbamate groups on the cyclopentane ring is a key feature of the target molecule. For reference, the CAS numbers for related isomers are provided below.

| Property | Value | Isomer Specification |

| CAS Number | 445479-01-6 | (1S,2R)-cis-isomer[1][2] |

| 645400-44-8 | (1S,3S)-trans-isomer[3][4] | |

| Molecular Formula | C₁₀H₂₀N₂O₂ | All isomers[1][3] |

| Molecular Weight | 200.28 g/mol | All isomers[1][3] |

| Appearance | Off-white solid | General for aminocyclopentyl carbamates |

| Melting Point | 105 - 109 °C | General for tert-Butyl carbamate derivatives[5] |

| Solubility | Soluble in methylene chloride, chloroform, and alcohols. Slightly soluble in petroleum ether and water. | General for tert-Butyl carbamate derivatives[6] |

Synthesis and Experimental Protocols

The synthesis of enantiomerically pure this compound can be achieved through a practical route involving the synthesis of the racemic trans-isomer followed by chiral resolution.

Part 1: Synthesis of Racemic trans-tert-Butyl-2-aminocyclopentylcarbamate

This procedure involves the opening of a tosyl-activated cyclopentene aziridine.

Materials:

-

Tosyl-activated cyclopentene aziridine

-

Sodium azide (NaN₃)

-

tert-Butanol

-

Appropriate solvents (e.g., DMF)

-

Reducing agent (e.g., H₂, Pd/C)

Methodology:

-

Azide Opening: The tosyl-activated cyclopentene aziridine is reacted with sodium azide in a suitable solvent such as dimethylformamide (DMF). This reaction proceeds via an Sₙ2 mechanism, leading to the formation of a trans-azido tosylamide intermediate.

-

Reduction of the Azide: The azido group is then reduced to a primary amine. A common method is catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst.

-

Boc Protection: The resulting diamine can then be selectively protected with a tert-butoxycarbonyl (Boc) group. This is typically achieved using di-tert-butyl dicarbonate (Boc₂O) under basic conditions. Due to steric hindrance, the less hindered amine is preferentially protected.

-

Purification: The resulting racemic mixture of trans-tert-Butyl-2-aminocyclopentylcarbamate is purified using column chromatography.

Part 2: Optical Resolution of Enantiomers

The separation of the (1R,2R) and (1S,2S) enantiomers is achieved using a chiral resolving agent.

Materials:

-

Racemic trans-tert-Butyl-2-aminocyclopentylcarbamate

-

Chiral resolving agent (e.g., (1S)-(+)-10-camphorsulfonic acid)

-

Suitable solvents for crystallization (e.g., methanol, ethyl acetate)

-

Base (e.g., NaOH)

Methodology:

-

Diastereomeric Salt Formation: The racemic mixture is dissolved in a suitable solvent, and a solution of the chiral resolving agent (e.g., (1S)-(+)-10-camphorsulfonic acid) in the same solvent is added. The mixture is heated to ensure complete dissolution and then allowed to cool slowly.

-

Fractional Crystallization: One of the diastereomeric salts will preferentially crystallize out of the solution. The crystals are collected by filtration.

-

Liberation of the Free Amine: The purified diastereomeric salt is then treated with a base, such as sodium hydroxide, to neutralize the acidic resolving agent and liberate the enantiomerically pure free amine.

-

Extraction and Isolation: The desired enantiomer is extracted from the aqueous solution using an organic solvent. The solvent is then removed under reduced pressure to yield the enantiomerically pure this compound.

Applications in Research and Drug Development

The chiral nature of this compound makes it a valuable building block in several areas of chemical research and drug development.

-

Chiral Ligands: The diamine functionality, once deprotected, can serve as a scaffold for the synthesis of chiral ligands. These ligands are crucial in asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry.

-

Peptide Nucleic Acids (PNAs): This compound can be used as a modified backbone unit for peptide nucleic acids. PNAs are synthetic analogs of DNA and RNA and have applications in diagnostics and genetic research. The cyclopentane ring introduces conformational rigidity to the PNA backbone, which can influence its binding properties and biological activity.

Experimental Workflow Diagram

References

- 1. tert-butyl N-[(1S,2R)-2-aminocyclopentyl]carbamate | C10H20N2O2 | CID 45091940 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. tert-butyl N-[(1S,2R)-2-aminocyclopentyl]carbamate 97% | CAS: 445479-01-6 | AChemBlock [achemblock.com]

- 3. chemscene.com [chemscene.com]

- 4. 645400-44-8 CAS MSDS (Carbamic acid, [(1S,3S)-3-aminocyclopentyl]-, 1,1-dimethylethyl ester (9CI)) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. fishersci.com [fishersci.com]

- 6. tert-Butyl carbamate | 4248-19-5 [chemicalbook.com]

A Technical Guide to tert-Butyl ((1R,2R)-2-aminocyclopentyl)carbamate: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical, chemical, and synthetic aspects of tert-Butyl ((1R,2R)-2-aminocyclopentyl)carbamate. This chiral diamine building block is of significant interest in medicinal chemistry and materials science, primarily for its role as a scaffold in the synthesis of chiral ligands and as a component of peptide nucleic acids (PNAs).

Core Physical and Chemical Properties

This compound is a white solid at room temperature. Its Boc-protected amine allows for selective functionalization in multi-step syntheses. The trans-configuration of the amino and carbamate groups on the cyclopentane ring provides a rigid and well-defined stereochemical scaffold.

Quantitative Data Summary

| Property | Value | Source |

| Molecular Formula | C₁₀H₂₀N₂O₂ | PubChem |

| Molecular Weight | 200.28 g/mol | PubChem |

| Appearance | White Crystalline Solid | Inferred from synthesis descriptions |

| Melting Point | Data not available for the specific (1R,2R) isomer | - |

| Boiling Point | Not applicable (solid) | - |

| Solubility | Soluble in methanol, ethanol, dichloromethane | Inferred from synthetic procedures |

Synthesis and Purification

A practical and scalable synthesis for optically active trans-tert-butyl-2-aminocyclopentylcarbamate has been developed, providing access to both the (1R,2R) and (1S,2S) enantiomers in multigram quantities without the need for chromatography.[1]

Synthetic Workflow

The synthesis commences with the formation of a tosyl-activated aziridine from cyclopentene. This is followed by a regioselective ring-opening of the aziridine to yield the racemic trans-diamine derivative. The final and crucial step is the resolution of the enantiomers using a chiral resolving agent.

Caption: Synthetic pathway to enantiomerically pure product.

Experimental Protocols

Synthesis of Racemic trans-tert-Butyl (2-aminocyclopentyl)carbamate:

-

Step 1: Aziridination of Cyclopentene: Cyclopentene is reacted with an iminating agent, followed by treatment with tosyl chloride in a suitable solvent to form the N-tosyl-6-azabicyclo[3.1.0]hexane.

-

Step 2: Aziridine Ring Opening: The tosyl-activated aziridine is then subjected to a nucleophilic ring-opening reaction. This is achieved by reacting it with a source of Boc-protected amine, such as tert-butyl carbamate, in the presence of a suitable base and solvent system. This reaction proceeds with high regioselectivity to yield the racemic trans-product.

Enantiomeric Resolution:

-

Step 3: Salt Formation: The racemic trans-diamine product is dissolved in a minimal amount of a protic solvent, typically hot ethanol. To this solution, 0.5 equivalents of (+)-10-camphorsulfonic acid (CSA), also dissolved in the same solvent, is added.

-

Step 4: Fractional Crystallization: The solution is allowed to cool slowly to room temperature, and then further cooled to 0-4 °C. The diastereomeric salt of the (1R,2R)-enantiomer with (+)-CSA preferentially crystallizes out of the solution. The crystals are collected by filtration.

-

Step 5: Liberation of the Free Amine: The isolated diastereomeric salt is then treated with a base, such as aqueous sodium hydroxide, to neutralize the camphorsulfonic acid and liberate the free (1R,2R)-diamine. The product is typically extracted into an organic solvent and dried to yield the enantiomerically pure product.

Purification:

The primary method of purification for the desired enantiomer is through the fractional crystallization of its diastereomeric salt with a chiral resolving agent. This method obviates the need for column chromatography, making the process more scalable and cost-effective.

Analytical Methods:

-

Chiral High-Performance Liquid Chromatography (HPLC): The enantiomeric purity of the final product is typically determined by chiral HPLC analysis. A suitable chiral stationary phase is used to separate the (1R,2R) and (1S,2S) enantiomers, allowing for the determination of the enantiomeric excess (ee).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the synthesized compound.

-

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the product.

Applications in Research and Development

The primary utility of this compound lies in its application as a chiral building block for the synthesis of more complex molecules.

Logical Relationship of Applications

Caption: Key application areas stemming from the core compound.

Chiral Ligands: The well-defined stereochemistry of this diamine makes it an excellent starting material for the synthesis of chiral ligands used in asymmetric catalysis. These ligands can coordinate to a metal center and create a chiral environment that directs the stereochemical outcome of a chemical reaction, leading to the selective formation of one enantiomer of a product.

Peptide Nucleic Acids (PNAs): PNAs are synthetic analogs of DNA and RNA where the sugar-phosphate backbone is replaced by a pseudo-peptide backbone. The incorporation of cyclic diamines like this compound into the PNA backbone can introduce conformational constraints. This pre-organization of the PNA strand can lead to enhanced binding affinity and specificity for target DNA or RNA sequences, making them promising candidates for applications in diagnostics and antisense therapeutics.[2][3]

References

- 1. Practical synthesis of trans-tert-butyl-2-aminocyclopentylcarbamate and resolution of enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pyrrolidinyl peptide nucleic acid with α/β-peptide backbone: A conformationally constrained PNA with unusual hybridization properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Conformational constraints of cyclopentane peptide nucleic acids facilitate tunable binding to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to tert-Butyl ((1R,2R)-2-aminocyclopentyl)carbamate: Synthesis, Properties, and Application in Drug Discovery

For Immediate Release

This technical guide provides a comprehensive overview of tert-butyl ((1R,2R)-2-aminocyclopentyl)carbamate, a valuable chiral building block for researchers, scientists, and professionals in drug development. This document details its chemical properties, provides a robust experimental protocol for its synthesis and resolution, and explores its application as a precursor in the development of therapeutic agents.

Chemical Identity and Properties

The formal IUPAC name for the compound is tert-butyl N-[(1R,2R)-2-aminocyclopentyl]carbamate . It is a chiral diamine derivative where one of the amino groups is protected by a tert-butoxycarbonyl (Boc) group. This mono-protected structure makes it an ideal intermediate for asymmetric synthesis, allowing for selective functionalization of the free amine.

Table 1: Chemical and Physical Properties

| Property | Value |

| IUPAC Name | tert-butyl N-[(1R,2R)-2-aminocyclopentyl]carbamate |

| Molecular Formula | C₁₀H₂₀N₂O₂ |

| Molecular Weight | 200.28 g/mol |

| CAS Number | Not available for the (1R,2R) enantiomer. The related (1S,2R) enantiomer is registered under CAS 445479-01-6. |

| Appearance | White to off-white solid |

| Purity | Typically >97% |

Note: Specific physical properties such as melting point and optical rotation for the enantiomerically pure (1R,2R) form are detailed in the supporting information of cited literature.

Synthesis and Experimental Protocols

The synthesis of enantiomerically pure this compound can be achieved through a practical, multi-step process that begins with the formation of a racemic mixture, followed by chiral resolution. The following protocol is adapted from established literature.[1]

Synthesis of Racemic trans-tert-Butyl-2-aminocyclopentylcarbamate

The synthesis starts from cyclopentene, which is first converted to a tosyl-activated aziridine. Subsequent ring-opening of the aziridine with azide, followed by reduction and Boc-protection, yields the racemic product.

Experimental Protocol:

-

Aziridination of Cyclopentene: Cyclopentene is reacted with a source of nitrene, such as chloramine-T, in the presence of a catalyst to form the corresponding N-tosylaziridine.

-

Azide Ring-Opening: The N-tosylaziridine is then subjected to nucleophilic attack by sodium azide (NaN₃). This reaction proceeds with high regioselectivity to open the aziridine ring, yielding an azidoamine derivative.

-

Reduction of the Azide: The azide group is reduced to a primary amine. A common method for this transformation is the use of a reducing agent like lithium aluminum hydride (LiAlH₄) or by catalytic hydrogenation.

-

Boc Protection: The resulting diamine is selectively mono-protected using di-tert-butyl dicarbonate (Boc₂O) under basic conditions to afford the racemic trans-tert-butyl-2-aminocyclopentylcarbamate.

Chiral Resolution

The racemic mixture is resolved into its constituent enantiomers using a chiral resolving agent, such as (1S)-(+)-10-camphorsulfonic acid (CSA).

Experimental Protocol:

-

Diastereomeric Salt Formation: The racemic carbamate is dissolved in a suitable solvent, such as ethanol, and treated with a stoichiometric amount of (1S)-(+)-10-camphorsulfonic acid. This leads to the formation of diastereomeric salts.

-

Fractional Crystallization: Due to their different physical properties, the diastereomeric salts can be separated by fractional crystallization. The salt of the (1R,2R)-enantiomer will preferentially crystallize under specific conditions.

-

Liberation of the Free Amine: The isolated diastereomeric salt is then treated with a base, such as sodium hydroxide, to neutralize the camphorsulfonic acid and liberate the enantiomerically pure this compound.

Role in Drug Development

Chiral 1,2-diamines are privileged scaffolds in medicinal chemistry, frequently incorporated into the structure of biologically active molecules. While this compound is not typically a pharmacologically active agent on its own, it serves as a critical chiral building block for the synthesis of more complex drug candidates.

Its utility is exemplified by its structural similarity to key fragments of established drugs, such as the anticoagulant Edoxaban . Edoxaban contains a chiral trans-1,2-diaminocyclohexane core that is crucial for its binding to the active site of Factor Xa, a key enzyme in the blood coagulation cascade. The cyclopentyl analogue provides a different conformational constraint that can be explored by medicinal chemists to modulate potency, selectivity, and pharmacokinetic properties of new Factor Xa inhibitors or other enzyme inhibitors.

Application as a Chiral Scaffold

The diagram below illustrates the logical workflow of how this compound is utilized as a chiral building block in a drug discovery program.

Relevance to Signaling Pathways: Inhibition of the Coagulation Cascade

The chiral diamine motif, for which this compound is a precursor, is instrumental in the design of inhibitors targeting enzymes like Factor Xa. Factor Xa is a serine protease that plays a pivotal role at the convergence of the intrinsic and extrinsic pathways of the blood coagulation cascade. Its inhibition is a key therapeutic strategy for the prevention and treatment of thromboembolic diseases.

The diagram below illustrates the simplified coagulation cascade and the point of intervention for Factor Xa inhibitors.

Conclusion

This compound is a synthetically accessible and highly valuable chiral intermediate. Its utility in providing a conformationally constrained diamine scaffold makes it a compound of significant interest for the development of novel therapeutics, particularly enzyme inhibitors. The detailed synthetic protocols and understanding of its potential applications outlined in this guide are intended to facilitate its use in advancing drug discovery and development programs.

References

An In-depth Technical Guide to the Stereoisomerism of tert-Butyl-2-aminocyclopentylcarbamate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The stereochemistry of pharmacologically active molecules is of paramount importance in drug discovery and development. Enantiomers and diastereomers of a chiral drug can exhibit significantly different biological activities, efficacies, and toxicological profiles. This technical guide provides a comprehensive overview of the stereoisomerism of tert-butyl-2-aminocyclopentylcarbamate, a chiral building block of significant interest in medicinal chemistry. Its rigid cyclopentane scaffold and vicinal diamine functionality make it a valuable component in the synthesis of chiral ligands, catalysts, and therapeutic agents, including factor Xa inhibitors. This document details the synthesis, resolution, and characterization of its stereoisomers, providing researchers with the necessary information for their effective utilization in drug design and development.

The structure of tert-butyl-2-aminocyclopentylcarbamate possesses two chiral centers, giving rise to four possible stereoisomers: a pair of enantiomers for the trans configuration ((1R,2R) and (1S,2S)) and a pair of enantiomers for the cis configuration ((1R,2S) and (1S,2R)).

Stereoisomers of tert-Butyl-2-aminocyclopentylcarbamate

The spatial arrangement of the amino and carbamate substituents on the cyclopentane ring defines the cis and trans diastereomers. Within each diastereomer, a pair of non-superimposable mirror images, or enantiomers, exists.

Caption: Relationship between the stereoisomers.

Synthesis and Chiral Resolution

The synthesis of tert-butyl-2-aminocyclopentylcarbamate stereoisomers typically involves the preparation of the corresponding 1,2-diaminocyclopentane isomers followed by selective N-protection with a tert-butyloxycarbonyl (Boc) group.

Synthesis of trans-tert-Butyl-2-aminocyclopentylcarbamate

A practical synthesis of the racemic trans-isomer proceeds via the opening of a tosyl-activated cyclopentene aziridine.

Experimental Protocol: Synthesis of racemic trans-tert-butyl-2-aminocyclopentylcarbamate

This protocol is adapted from the work of Xu and Appella (2006).[1]

-

Aziridination of Cyclopentene: Cyclopentene is reacted with a nitrogen source (e.g., chloramine-T) in the presence of a catalyst to form the corresponding aziridine.

-

Aziridine Ring Opening: The aziridine ring is opened by a nucleophile, such as an azide, to yield a trans-1,2-disubstituted cyclopentane.

-

Reduction of Azide: The azide group is reduced to a primary amine, for example, through hydrogenation using a palladium catalyst.

-

Boc Protection: The resulting trans-1,2-diaminocyclopentane is selectively mono-protected using di-tert-butyl dicarbonate (Boc₂O) under controlled conditions to yield racemic trans-tert-butyl-2-aminocyclopentylcarbamate.

Chiral Resolution of trans-1,2-Diaminocyclopentane

The resolution of the racemic trans-diamine is a critical step to obtain the enantiomerically pure carbamates. A common and effective method involves diastereomeric salt formation with a chiral resolving agent, such as tartaric acid.

Experimental Protocol: Resolution of (±)-trans-1,2-Diaminocyclopentane with L-(+)-Tartaric Acid

This protocol is analogous to the resolution of (±)-trans-1,2-diaminocyclohexane.

-

Salt Formation: A solution of L-(+)-tartaric acid in a suitable solvent (e.g., methanol or water) is prepared. To this, a solution of racemic trans-1,2-diaminocyclopentane is added.

-

Diastereomeric Crystallization: The mixture is heated to ensure complete dissolution and then slowly cooled to allow for the selective crystallization of one diastereomeric salt, typically the (1R,2R)-diamine-L-tartrate salt.

-

Isolation and Purification: The precipitated salt is collected by filtration, washed with a cold solvent, and can be further purified by recrystallization to achieve high diastereomeric excess.

-

Liberation of the Free Amine: The resolved diastereomeric salt is treated with a base (e.g., sodium hydroxide) to liberate the free enantiomerically pure (1R,2R)- or (1S,2S)-1,2-diaminocyclopentane. The other enantiomer can be recovered from the mother liquor.

Caption: Chiral resolution workflow.

Synthesis of cis-tert-Butyl-2-aminocyclopentylcarbamate

The synthesis of the cis-isomer often requires a diastereoselective approach. One reported method involves an organophotoredox-catalyzed [3+2] cycloaddition.

Experimental Protocol: Diastereoselective Synthesis of cis-1,2-Diaminocyclopentane Derivatives

This protocol is based on the general principles of diastereoselective cycloadditions.

-

[3+2] Cycloaddition: An N-aryl cyclopropylamine is reacted with an N-vinylphthalimide in the presence of a dual catalyst system, such as Eosin Y and a BINOL-derived phosphoric acid, to yield a cis-cyclopentane-1,2-diamine derivative with high diastereoselectivity.

-

Deprotection: The protecting groups (e.g., phthalimide and aryl groups) are removed to afford the racemic cis-1,2-diaminocyclopentane.

-

Boc Protection: The resulting diamine is then selectively mono-Boc protected as described for the trans-isomer.

Chiral resolution of the cis-diamine can be achieved through enzymatic methods or by forming diastereomeric salts with a different set of chiral resolving agents than those used for the trans-isomer.

Quantitative Data of Stereoisomers

The distinct stereochemistry of the isomers leads to differences in their physical and spectroscopic properties. Enantiomers share identical physical properties except for their interaction with plane-polarized light (specific rotation), while diastereomers have different physical and spectroscopic properties.

Table 1: Physical and Spectroscopic Properties of tert-Butyl-2-aminocyclopentylcarbamate Stereoisomers

| Stereoisomer | Configuration | Melting Point (°C) | Specific Rotation [α]D (c=1, solvent) | Key ¹H NMR Signals (δ, ppm) | Key ¹³C NMR Signals (δ, ppm) |

| trans | (1R,2R) | Data not available | -14 ± 4° (1 M HCl) for the diamine | Data not available | Data not available |

| (1S,2S) | Data not available | +14 ± 4° (1 M HCl) for the diamine | Data not available | Data not available | |

| cis | (1R,2S) | Data not available | Data not available | Data not available | Data not available |

| (1S,2R) | Data not available | Data not available | Data not available | Data not available |

Spectroscopic Characterization

NMR and IR spectroscopy are powerful tools for distinguishing between the cis and trans diastereomers.

-

¹H NMR Spectroscopy: The coupling constants between the protons on the carbons bearing the amino and carbamate groups (C1-H and C2-H) are expected to differ for the cis and trans isomers due to their different dihedral angles. Generally, the coupling constant for trans protons is larger than for cis protons.

-

¹³C NMR Spectroscopy: The chemical shifts of the cyclopentane ring carbons will be different for the cis and trans isomers due to the different steric environments.

-

Infrared (IR) Spectroscopy: The fingerprint region of the IR spectrum can show distinct patterns for the cis and trans isomers, reflecting the overall molecular symmetry and vibrational modes.

Applications in Drug Development

Chiral 1,2-diaminocyclopentane derivatives are valuable scaffolds in the design of various therapeutic agents. The defined stereochemistry is crucial for achieving high affinity and selectivity for biological targets.

-

Asymmetric Catalysis: Enantiomerically pure trans- and cis-1,2-diaminocyclopentane derivatives are used as chiral ligands in asymmetric synthesis to produce other chiral molecules with high enantiomeric excess.

-

Factor Xa Inhibitors: Derivatives of cis-1,2-diaminocyclohexane, a close analog, have been developed as potent and selective inhibitors of Factor Xa, a key enzyme in the blood coagulation cascade, for the treatment of thromboembolic disorders. The specific stereochemistry is critical for optimal binding to the S1 and S4 pockets of the enzyme.

-

Anticancer Agents: Chiral 1,2-diaminocyclohexane derivatives have shown promise as anticancer agents, with their activity and mechanism of action being stereoisomer-dependent.

Caption: Potential role in coagulation cascade.

Conclusion

The stereoisomers of tert-butyl-2-aminocyclopentylcarbamate represent a versatile class of chiral building blocks with significant potential in drug discovery and asymmetric synthesis. A thorough understanding of their synthesis, resolution, and distinct properties is essential for their effective application. This guide provides a foundational framework for researchers working with these valuable compounds. Further investigation into the specific biological activities of each stereoisomer is warranted to fully unlock their therapeutic potential.

References

The Tert-butyl Carbamate (Boc) Protecting Group: A Technical Guide for Synthetic Chemistry

The tert-butyl carbamate (Boc) protecting group is a cornerstone in modern organic synthesis, particularly in peptide synthesis, medicinal chemistry, and the development of active pharmaceutical ingredients.[1] Its widespread use stems from its ease of introduction, stability under a broad range of reaction conditions, and facile, selective removal under mild acidic conditions.[2][3] This technical guide provides an in-depth overview of the core features of the Boc protecting group, including detailed experimental protocols and quantitative data to aid researchers, scientists, and drug development professionals in its effective application.

Core Features and Advantages

The Boc group, chemically a tert-butyloxycarbonyl moiety, protects amines by converting them into less reactive carbamates.[2] This protection strategy offers several key advantages:

-

Stability: Boc-protected amines are stable to a wide variety of reagents and reaction conditions, including basic hydrolysis, many nucleophiles, and catalytic hydrogenation.[1][2]

-

Orthogonality: The acid-lability of the Boc group allows for its selective removal in the presence of other protecting groups, such as the base-labile Fmoc (9-fluorenylmethoxycarbonyl) group and the hydrogenolysis-labile Cbz (carboxybenzyl) group, a critical feature in complex multi-step syntheses like solid-phase peptide synthesis (SPPS).[2]

-

Mild Deprotection: Removal of the Boc group is typically achieved under mild acidic conditions, most commonly with trifluoroacetic acid (TFA), which minimizes the risk of side reactions with sensitive functional groups.[4][5]

Introduction of the Boc Protecting Group

The most common method for the introduction of the Boc group is the reaction of an amine with di-tert-butyl dicarbonate (Boc₂O or Boc anhydride).[4][6] The reaction proceeds via nucleophilic attack of the amine on one of the carbonyl carbons of the Boc anhydride. This process can be performed with or without a base, although the use of a base like triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) can accelerate the reaction.[2][7] The byproducts of the reaction are tert-butanol and carbon dioxide, which are volatile and easily removed.[6]

Experimental Protocol: Boc Protection of an Amine

This protocol describes a general procedure for the N-Boc protection of a primary or secondary amine using di-tert-butyl dicarbonate.

Materials:

-

Amine substrate

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) (optional, as a base)

-

Solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or a mixture of water and THF)[8]

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the amine substrate in the chosen solvent in a round-bottom flask equipped with a magnetic stir bar.

-

If using a base, add 1.0-1.5 equivalents of the base (e.g., TEA) to the solution.[9]

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add 1.1-1.5 equivalents of di-tert-butyl dicarbonate to the solution portion-wise.[8]

-

Allow the reaction mixture to stir at 0 °C for 2 hours, then warm to room temperature and continue stirring for 4-18 hours.[8]

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, if a water-miscible solvent was used, remove it under reduced pressure.

-

Dilute the residue with an organic solvent such as ethyl acetate and wash with deionized water (2 x 10 mL) and then with brine (1 x 10 mL).[8]

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-Boc protected amine.

-

If necessary, purify the product by column chromatography on silica gel.

Removal of the Boc Protecting Group

The Boc group is most commonly removed under acidic conditions.[1] Trifluoroacetic acid (TFA) is the reagent of choice for this deprotection, often used in a solution with a scavenger such as triisopropylsilane (TIS) or water to trap the released tert-butyl cation and prevent side reactions.[10][11] The mechanism involves protonation of the carbamate oxygen, followed by fragmentation to release the free amine, carbon dioxide, and the stable tert-butyl cation.[4][10]

Experimental Protocol: Boc Deprotection using TFA

This protocol provides a general method for the removal of the N-Boc protecting group using trifluoroacetic acid.

Materials:

-

N-Boc protected amine

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the N-Boc protected amine in dichloromethane (DCM).

-

Add an excess of trifluoroacetic acid (TFA) to the solution (typically 25-50% v/v).[9][12]

-

Stir the reaction mixture at room temperature for 1 to 4 hours.[1]

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Remove the solvent and excess TFA under reduced pressure.

-

Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate).

-

Carefully wash the organic solution with saturated aqueous sodium bicarbonate to neutralize any remaining acid.

-

Wash the organic layer with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo to obtain the deprotected amine.[1]

Quantitative Data on Boc Protection and Deprotection

The efficiency of Boc protection and deprotection reactions can vary depending on the substrate and reaction conditions. The following tables summarize typical conditions and outcomes.

Table 1: Typical Conditions for N-Boc Protection of Amines

| Substrate Type | Reagent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Primary Aliphatic Amine | (Boc)₂O | TEA | DCM | RT | 2-6 | >95 |

| Secondary Aliphatic Amine | (Boc)₂O | TEA | DCM | RT | 4-12 | 85-95 |

| Aromatic Amine | (Boc)₂O | DMAP (cat.) | THF | RT | 12-24 | 70-90 |

| Amino Acid | (Boc)₂O | NaOH | H₂O/Dioxane | RT | 2-8 | >90 |

Table 2: Comparison of Boc Deprotection Methods

| Method | Reagent(s) | Solvent | Temp (°C) | Time | Notes |

| Standard Acidolysis | 25-50% TFA | DCM | RT | 30 min - 4 h | Most common method.[1] |

| HCl in Dioxane | 4M HCl | 1,4-Dioxane | RT | 1-4 h | Product often precipitates as the hydrochloride salt.[1] |

| Thermal Deprotection | None | High-boiling solvent (e.g., Toluene) | >100 | Varies | Can be useful for acid-sensitive substrates.[1] |

| Lewis Acid | TMSI, ZnBr₂ | DCM | RT | Varies | Milder conditions for sensitive molecules.[1][9] |

Selecting a Deprotection Strategy

The choice of deprotection method depends on the stability of the substrate and the presence of other functional groups. The following workflow can guide the selection process.

References

- 1. benchchem.com [benchchem.com]

- 2. total-synthesis.com [total-synthesis.com]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]

- 7. Boc Protection Mechanism (Boc2O + DMAP) [commonorganicchemistry.com]

- 8. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Amine Protection / Deprotection [fishersci.co.uk]

- 10. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 12. Boc Deprotection - TFA [commonorganicchemistry.com]

Navigating the Safety Profile of tert-Butyl ((1R,2R)-2-aminocyclopentyl)carbamate: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety, handling, and hazards associated with tert-Butyl ((1R,2R)-2-aminocyclopentyl)carbamate. This chiral building block is of significant interest in medicinal chemistry and drug development. A thorough understanding of its safety profile is paramount for ensuring safe laboratory practices and mitigating potential risks.

Chemical and Physical Properties

A clear understanding of the physical and chemical properties of a compound is the foundation of its safe handling. The following table summarizes the key properties of this compound and related isomers. It is important to note that data for the specific (1R,2R) isomer is not always available, and in such cases, data for other stereoisomers or the parent compound "tert-butyl carbamate" is provided for reference.

| Property | Value | Reference |

| Molecular Formula | C10H20N2O2 | [1][2] |

| Molecular Weight | 200.28 g/mol | [1][2] |

| Appearance | Off-white solid | [3][4] |

| Melting Point | 105 - 109 °C | [3][4] |

| Solubility | Insoluble in water.[3] Soluble in methylene chloride, chloroform, and alcohols. Slightly soluble in petroleum ether.[5] | [3][5] |

| Purity | ≥ 97% | [2] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table outlines its GHS classification, pictograms, hazard statements, and precautionary statements. This information is critical for risk assessment and the implementation of appropriate safety measures.

| Category | Information | Reference |

| GHS Pictogram | [1] | |

| Signal Word | Danger | [1] |

| Hazard Statements | H315: Causes skin irritation.[1][6] H318: Causes serious eye damage.[1][6] | [1][6] |

| Precautionary Statements | P264: Wash skin thoroughly after handling. P280: Wear protective gloves/protective clothing/eye protection/face protection.[6] P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6] P310: Immediately call a POISON CENTER or doctor/physician. P332+P313: If skin irritation occurs: Get medical advice/attention.[1] P362: Take off contaminated clothing and wash before reuse.[1] | [1][6] |

Handling, Storage, and First Aid

Proper handling and storage procedures are essential to minimize exposure and prevent accidents. In the event of exposure, prompt and appropriate first aid is crucial.

Safe Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Use only under a chemical fume hood.[7]

-

Personal Protective Equipment:

-

General Hygiene: Handle in accordance with good industrial hygiene and safety practice. Wash hands before breaks and at the end of the workday. Avoid contact with skin, eyes, and clothing.[4] Do not breathe dust/fume/gas/mist/vapors/spray.[2][7]

Storage

First Aid Measures

-

If Inhaled: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[4]

-

In Case of Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, call a physician.[4]

-

In Case of Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[4]

-

If Swallowed: Clean mouth with water and drink afterwards plenty of water. Get medical attention if symptoms occur.[4]

Stability and Reactivity

Understanding the chemical stability and reactivity of a substance is key to preventing hazardous reactions.

| Parameter | Description | Reference |

| Reactivity | None known, based on information available. | [3] |

| Chemical Stability | Stable under recommended storage conditions. | [3] |

| Conditions to Avoid | Incompatible products. | [3] |

| Incompatible Materials | Strong oxidizing agents. | [3] |

| Hazardous Decomposition Products | Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO2). | [3] |

| Hazardous Polymerization | Hazardous polymerization does not occur. | [3] |

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound and related compounds can be found in the chemical literature. One practical synthesis involves the aziridine opening of tosyl-activated cyclopentene aziridine, followed by optical resolution.[9] Another general method for preparing carbamates involves the reaction of an alcohol with sodium cyanate in the presence of an acid.[10] For specific, detailed procedures, consulting the primary literature is recommended.

Logical Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound, from initial risk assessment to waste disposal.

Caption: Workflow for safe handling of this compound.

References

- 1. tert-butyl N-[(1S,2R)-2-aminocyclopentyl]carbamate | C10H20N2O2 | CID 45091940 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. tert-butyl N-[(1S,2R)-2-aminocyclopentyl]carbamate 97% | CAS: 445479-01-6 | AChemBlock [achemblock.com]

- 3. fishersci.com [fishersci.com]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. tert-Butyl carbamate | 4248-19-5 [chemicalbook.com]

- 6. tert-Butyl ((1S,2R)-2-aminocyclopentyl)carbamate, CAS No. 445479-01-6 - iChemical [ichemical.com]

- 7. fishersci.com [fishersci.com]

- 8. chemimpex.com [chemimpex.com]

- 9. Practical synthesis of trans-tert-butyl-2-aminocyclopentylcarbamate and resolution of enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Organic Syntheses Procedure [orgsyn.org]

Navigating the Acquisition of tert-Butyl ((1R,2R)-2-aminocyclopentyl)carbamate: A Technical Guide for Researchers

A comprehensive analysis for scientists and drug development professionals on the commercial availability, synthesis, and potential applications of the chiral building block, tert-Butyl ((1R,2R)-2-aminocyclopentyl)carbamate.

This technical guide addresses the procurement and utilization of the specific stereoisomer this compound. A critical component in the synthesis of chiral ligands and as a modified backbone unit for peptide nucleic acids (PNAs), obtaining this specific enantiomer presents a significant challenge due to its limited commercial availability. This document provides a detailed pathway for its synthesis and resolution, alongside an overview of commercially available, alternative stereoisomers.

Commercial Availability: A Scarcity of the (1R,2R) Isomer

Extensive searches for commercial suppliers of this compound have revealed a notable absence of this specific stereoisomer in the catalogs of major chemical vendors. Researchers seeking this compound will likely need to pursue custom synthesis or in-house preparation.

| Supplier | Product Name | CAS Number | Purity |

| Advanced ChemBlocks | tert-butyl N-[(1S,2R)-2-aminocyclopentyl]carbamate | 445479-01-6 | 97% |

| Alchem Pharmtech | tert-Butyl ((1S,2R)-2-aminocyclopentyl)carbamate | 445479-01-6 | 95% |

| BLDpharm | tert-Butyl ((1R,3R)-3-aminocyclopentyl)carbamate | 1009075-44-8 | N/A |

| Apollo Scientific | tert-Butyl N-[(1S,3S)-3-aminocyclopentyl]carbamate | 645400-44-8 | N/A |

In-House Synthesis: A Practical Pathway to the (1R,2R) Enantiomer

Given the lack of commercial sources, a practical and efficient synthesis of racemic trans-tert-butyl-2-aminocyclopentylcarbamate, followed by chiral resolution, is the most viable approach to obtain the desired (1R,2R) enantiomer. The following protocol is based on established methodologies.[1]

Experimental Protocol: Synthesis and Resolution

Part 1: Synthesis of Racemic trans-tert-Butyl-2-aminocyclopentylcarbamate

This synthesis proceeds via the opening of a tosyl-activated cyclopentene aziridine.

-

Aziridination of Cyclopentene: Cyclopentene is reacted with a suitable nitrogen source (e.g., chloramine-T) in the presence of a catalyst to form the corresponding N-tosylaziridine.

-

Aziridine Ring Opening: The tosyl-activated aziridine is then subjected to ring-opening with a nitrogen nucleophile, such as sodium azide, to introduce the second amine functionality in a trans configuration.

-

Reduction of the Azide: The resulting azide is reduced to the primary amine, for example, through catalytic hydrogenation (H2, Pd/C) or using a reducing agent like lithium aluminum hydride.

-

Boc Protection: The final step involves the protection of one of the amino groups with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc2O) to yield the racemic trans-tert-butyl-2-aminocyclopentylcarbamate.

Part 2: Resolution of Enantiomers

The separation of the (1R,2R) and (1S,2S) enantiomers is achieved through diastereomeric salt formation using a chiral resolving agent.

-

Salt Formation: The racemic mixture of trans-tert-butyl-2-aminocyclopentylcarbamate is dissolved in a suitable solvent (e.g., methanol or ethanol) and treated with a chiral acid, such as (+)-10-camphorsulfonic acid (CSA).

-

Fractional Crystallization: The resulting diastereomeric salts will have different solubilities, allowing for their separation by fractional crystallization. The less soluble diastereomer is expected to crystallize out of the solution upon cooling.

-

Isolation of the Desired Enantiomer: The crystallized diastereomeric salt is collected by filtration. The process of recrystallization may be repeated to enhance enantiomeric purity.

-

Liberation of the Free Amine: The purified diastereomeric salt is then treated with a base (e.g., sodium hydroxide solution) to neutralize the chiral acid and liberate the enantiomerically pure (1R,2R)-tert-butyl-2-aminocyclopentylcarbamate. The product is then extracted into an organic solvent and purified.

The following diagram illustrates the workflow for the synthesis and resolution of this compound.

Potential Applications in Research and Development

While specific applications for this compound are not extensively documented, the utility of its parent diamine, (1R,2R)-cyclopentane-1,2-diamine, provides strong indications of its potential uses.

-

Asymmetric Catalysis: The chiral diamine backbone makes it a valuable precursor for the synthesis of chiral ligands for asymmetric catalysis. These ligands can be used to control the stereochemistry of metal-catalyzed reactions, which is crucial in the synthesis of enantiomerically pure pharmaceuticals.

-

Medicinal Chemistry: The cyclopentane scaffold is a common motif in drug discovery. The presence of two modifiable amino groups allows for the construction of diverse molecular libraries for screening against various biological targets.

-

Peptide Nucleic Acids (PNAs): As a modified backbone unit, this compound can be incorporated into PNAs to create analogs with altered binding affinities and biological stabilities.

Conclusion

The acquisition of this compound requires a proactive approach from researchers, as it is not a readily available commercial product. The synthetic and resolution protocol outlined in this guide provides a clear and feasible path for its in-house preparation. The potential applications of this chiral building block in asymmetric synthesis and medicinal chemistry underscore the importance of such synthetic efforts for advancing drug discovery and development programs. Researchers are encouraged to consider the synthesis of this valuable compound to unlock its potential in their respective fields.

References

(S)-Proline: A Fundamental Chiral Building Block in Asymmetric Synthesis

An In-depth Technical Guide for Researchers and Drug Development Professionals

(S)-Proline, a naturally occurring cyclic amino acid, stands as a cornerstone in the field of modern asymmetric synthesis.[1] Its rigid structure, ready availability in high enantiomeric purity, and unique bifunctional nature—possessing both a secondary amine (a Lewis base) and a carboxylic acid (a Brønsted acid)—make it an exceptionally versatile and powerful organocatalyst.[2][3] This guide explores the fundamental role of (S)-Proline as a chiral building block, focusing on its application in key carbon-carbon bond-forming reactions, supported by quantitative data, detailed experimental protocols, and mechanistic visualizations.

Physicochemical Properties of (S)-Proline

The distinct physical and chemical properties of (S)-Proline are central to its function as a catalyst. Its zwitterionic nature influences its solubility and interaction with substrates in various solvent systems.[4]

| Property | Value | Reference |

| Molecular Formula | C₅H₉NO₂ | |

| Molecular Weight | 115.13 g/mol | [5] |

| Melting Point | 220-222 °C (decomposition) | |

| Specific Rotation [α]²⁰/D | -84.5 to -86.0 (c=10, H₂O) | [6] |

| Solubility in Water | 1500 g/L | |

| pKa₁ (COOH) | 1.99 | [7] |

| pKa₂ (NH₂⁺) | 10.60 | [7] |

The Core of Organocatalysis: The Enamine Catalytic Cycle

(S)-Proline's catalytic prowess originates from its ability to form nucleophilic enamine intermediates with carbonyl compounds (ketones and aldehydes).[8][9] This mechanism, analogous to the function of Class I aldolase enzymes, allows for highly stereocontrolled reactions without the need for toxic or expensive metal catalysts.[10][11] The carboxylic acid moiety of proline is crucial, as it participates in hydrogen bonding to stabilize the transition state, thereby dictating the stereochemical outcome of the reaction.[9][12]

The generally accepted catalytic cycle for the proline-catalyzed aldol reaction proceeds through several key steps:

-

Enamine Formation: The secondary amine of (S)-Proline attacks a ketone, forming a carbinolamine intermediate which then dehydrates to yield a chiral enamine.[11]

-

C-C Bond Formation: The nucleophilic enamine attacks an aldehyde electrophile in a highly stereoselective manner. The stereochemistry is directed by the rigid pyrrolidine ring and stabilized by a hydrogen bond involving the proline's carboxylic acid.[13]

-

Hydrolysis and Catalyst Regeneration: The resulting iminium ion is hydrolyzed to release the chiral aldol product and regenerate the (S)-Proline catalyst, allowing the cycle to continue.[11]

References

- 1. Amino Acids - Proline [biology.arizona.edu]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. researchgate.net [researchgate.net]

- 4. Heterogeneous organocatalysis: the proline case - PMC [pmc.ncbi.nlm.nih.gov]

- 5. L-Proline | C5H9NO2 | CID 145742 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. New mechanistic studies on the proline-catalyzed aldol reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pnas.org [pnas.org]

- 11. studylib.net [studylib.net]

- 12. Proline organocatalysis - Wikipedia [en.wikipedia.org]

- 13. Hajos-Parrish-Eder-Sauer-Wiechert_reaction [chemeurope.com]

Molecular weight and formula of tert-Butyl ((1R,2R)-2-aminocyclopentyl)carbamate.

For Researchers, Scientists, and Drug Development Professionals

Core Topic: Molecular and Synthetic Profile of tert-Butyl ((1R,2R)-2-aminocyclopentyl)carbamate

This guide provides a comprehensive overview of this compound, a chiral building block increasingly utilized in medicinal chemistry and materials science. Its constrained cyclopentyl scaffold and orthogonally protected diamine functionality make it a valuable intermediate for the synthesis of complex molecular architectures, including chiral ligands and peptide nucleic acids (PNAs).

Chemical and Physical Data

The fundamental properties of this compound are summarized below, providing a key reference for its use in synthetic applications.

| Property | Value |

| Molecular Formula | C₁₀H₂₀N₂O₂ |

| Molecular Weight | 200.28 g/mol |

| IUPAC Name | tert-butyl N-[(1R,2R)-2-aminocyclopentyl]carbamate |

| CAS Number | Not available for the specific (1R,2R) isomer, the related (1S,2R) isomer is 445479-01-6[1][2] |

| Appearance | White to off-white solid (typical for similar compounds) |

| Solubility | Soluble in methanol, dichloromethane, and other common organic solvents |

Synthetic Protocols

The synthesis of enantiomerically pure this compound is most practically achieved through the resolution of its racemic trans-isomer. This method allows for the production of both (1R,2R) and (1S,2S) enantiomers in multigram quantities without the need for chromatographic separation.[3]

Experimental Protocol: Synthesis of Racemic trans-tert-Butyl (2-aminocyclopentyl)carbamate

A practical synthesis involves the opening of a tosyl-activated cyclopentene aziridine.[3] While the full detailed protocol from the primary literature is not publicly available, a general procedure for similar transformations involves the following steps:

-

Aziridination of Cyclopentene: Cyclopentene is reacted with a nitrogen source (e.g., an azide) and a catalyst to form the corresponding aziridine.

-

Activation of the Aziridine: The aziridine is then activated, for example, by reaction with p-toluenesulfonyl chloride (TsCl) in the presence of a base.

-

Ring Opening: The activated aziridine undergoes nucleophilic ring-opening with a nitrogen nucleophile, such as ammonia or an azide, to yield the racemic trans-1,2-diaminocyclopentane.

-

Boc Protection: One of the amino groups of the resulting diamine is selectively protected using di-tert-butyl dicarbonate (Boc₂O) to yield the racemic product.

Experimental Protocol: Optical Resolution

The resolution of the racemic trans-tert-butyl (2-aminocyclopentyl)carbamate is achieved using a chiral resolving agent.

-

Salt Formation: The racemic carbamate is dissolved in a suitable solvent, and a solution of an enantiomerically pure chiral acid, such as (+)-10-camphorsulfonic acid (CSA), is added.[3]

-

Diastereomeric Crystallization: The diastereomeric salts will have different solubilities, allowing for the selective crystallization of one diastereomer.

-

Isolation and Liberation of the Free Base: The crystalline diastereomeric salt is isolated by filtration. The salt is then treated with a base (e.g., sodium hydroxide) to neutralize the chiral acid and liberate the enantiomerically pure free amine, this compound. The other enantiomer can be recovered from the mother liquor.

Applications in Drug Development and Research

The primary application of this compound in drug development and research is as a chiral building block . The presence of a Boc-protected amine and a free primary amine allows for sequential and controlled chemical modifications.

-

Chiral Ligands: The parent diamine, (1R,2R)-1,2-diaminocyclopentane, is a well-established scaffold for the synthesis of chiral ligands used in asymmetric catalysis.[3] The title compound serves as a convenient protected precursor, allowing for the modification of the free amine before deprotection and further functionalization of the second amine to form, for example, salen or phosphine ligands.

-

Peptide Nucleic Acids (PNAs): The constrained cyclopentane backbone can be incorporated into PNAs to create unique structural and binding properties.[3] PNAs are synthetic analogs of DNA and RNA with applications in diagnostics and therapeutics.[4]

The logical workflow for the utilization of this compound as a synthetic intermediate is depicted below.

Caption: Synthetic workflow for the use of the title compound.

Analytical Methods

The purity and identity of this compound can be confirmed using standard analytical techniques. While specific data for the (1R,2R)-isomer is not widely published, the following methods are generally applicable for similar compounds.

| Analytical Method | Typical Parameters and Observations |

| ¹H NMR | The spectrum is expected to show a characteristic singlet for the nine protons of the tert-butyl group at approximately 1.4 ppm. The protons on the cyclopentyl ring will appear as a series of multiplets.[5] |

| ¹³C NMR | The spectrum will show signals corresponding to the carbons of the tert-butyl group, the carbamate carbonyl, and the cyclopentyl ring. |

| HPLC | Purity can be assessed using a reversed-phase C18 column with a mobile phase gradient of water and acetonitrile containing an additive like trifluoroacetic acid (TFA). Detection can be achieved using a UV detector at a low wavelength (e.g., 210 nm) or a universal detector like a Charged Aerosol Detector (CAD).[4] |

| Mass Spectrometry | Electrospray ionization (ESI) would be expected to show a prominent ion corresponding to the protonated molecule [M+H]⁺. |

The general workflow for the analytical characterization of the compound is outlined below.

Caption: General analytical workflow for compound characterization.

Signaling Pathways

As this compound is a synthetic building block, it is not known to be directly involved in any biological signaling pathways. Its utility lies in the synthesis of molecules that may be designed to interact with specific biological targets and pathways. The nature of these pathways would be dependent on the final molecule synthesized using this chiral scaffold.

References

- 1. 1,2-Diaminocyclohexane-derived chiral tetradentate ligands for Mn(i)-catalyzed asymmetric hydrogenation of ketones - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof - Google Patents [patents.google.com]

- 3. Practical synthesis of trans-tert-butyl-2-aminocyclopentylcarbamate and resolution of enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

Methodological & Application

Practical Synthesis of tert-Butyl ((1R,2R)-2-aminocyclopentyl)carbamate: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the practical synthesis of the chiral building block, tert-Butyl ((1R,2R)-2-aminocyclopentyl)carbamate. This compound is a valuable intermediate in the synthesis of various pharmaceutical agents and chiral ligands. The protocol described herein is based on a robust and scalable method involving the synthesis of a racemic intermediate followed by an efficient diastereomeric resolution.

I. Overview of the Synthetic Strategy

The synthesis commences with the aziridination of cyclopentene to form N-tosyl-6-azabicyclo[3.1.0]hexane. Subsequent nucleophilic ring-opening of the aziridine with an azide source, followed by reduction of the azide and protection of one of the resulting amino groups with a tert-butyloxycarbonyl (Boc) group, affords racemic trans-tert-butyl (2-aminocyclopentyl)carbamate. The desired (1R,2R)-enantiomer is then isolated through classical resolution using (1S)-(+)-10-camphorsulfonic acid.

Caption: Overall workflow for the synthesis of this compound.

II. Experimental Protocols

A. Synthesis of Racemic trans-tert-Butyl (2-aminocyclopentyl)carbamate

This multi-step procedure yields the racemic precursor for the final resolution.

1. Synthesis of N-Tosyl-6-azabicyclo[3.1.0]hexane

This step involves the tosylaziridination of cyclopentene.

-

Materials:

-

Cyclopentene

-

Chloramine-T trihydrate

-

Acetonitrile (anhydrous)

-

-

Procedure:

-

To a stirred suspension of chloramine-T trihydrate in anhydrous acetonitrile, add cyclopentene.

-

Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is worked up by partitioning between water and an organic solvent (e.g., ethyl acetate).

-

The organic layer is washed, dried, and concentrated under reduced pressure to yield the crude product.

-

Purification by column chromatography on silica gel provides pure N-tosyl-6-azabicyclo[3.1.0]hexane.

-

2. Synthesis of trans-2-Azido-N-tosylcyclopentanamine

This step involves the regioselective ring-opening of the aziridine with sodium azide.

-

Materials:

-

N-Tosyl-6-azabicyclo[3.1.0]hexane

-

Sodium azide (NaN₃)

-

Ammonium chloride (NH₄Cl)

-

N,N-Dimethylformamide (DMF)

-

-

Procedure:

-

Dissolve N-tosyl-6-azabicyclo[3.1.0]hexane in DMF.

-

Add sodium azide and ammonium chloride to the solution.

-

Heat the reaction mixture. Monitor the reaction progress by TLC.

-

After completion, the reaction is quenched with water and extracted with an organic solvent.

-

The combined organic layers are washed, dried, and concentrated to give the crude product, which can be purified by chromatography.

-

3. Synthesis of trans-1,2-Diaminocyclopentane

This step involves the reduction of the azide and removal of the tosyl protecting group.

-

Materials:

-

trans-2-Azido-N-tosylcyclopentanamine

-

Lithium aluminum hydride (LiAlH₄) or Sodium borohydride/Nickel(II) chloride

-

Anhydrous tetrahydrofuran (THF) or Methanol

-

-

Procedure (using LiAlH₄):

-

Carefully add a solution of trans-2-azido-N-tosylcyclopentanamine in anhydrous THF to a stirred suspension of LiAlH₄ in THF at 0 °C.

-

Allow the reaction to warm to room temperature and then reflux.

-

After completion, the reaction is carefully quenched by the sequential addition of water and aqueous sodium hydroxide.

-

The resulting solid is filtered off, and the filtrate is concentrated to give the crude diamine.

-

4. Synthesis of Racemic trans-tert-Butyl (2-aminocyclopentyl)carbamate

This step involves the selective mono-Boc protection of the diamine.[1]

-

Materials:

-

trans-1,2-Diaminocyclopentane

-

Di-tert-butyl dicarbonate (Boc₂O)

-

A suitable solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))

-

A base (e.g., Triethylamine or Sodium bicarbonate)

-

-

Procedure:

-

Dissolve trans-1,2-diaminocyclopentane in the chosen solvent.

-

Add the base, followed by the dropwise addition of a solution of di-tert-butyl dicarbonate in the same solvent at 0 °C.

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

-

The reaction is quenched, and the product is extracted into an organic solvent.

-

The organic layer is washed, dried, and concentrated to yield the racemic product, which can be purified by column chromatography.

-

B. Resolution of Racemic trans-tert-Butyl (2-aminocyclopentyl)carbamate

This protocol describes the separation of the enantiomers via fractional crystallization of diastereomeric salts.[2][3]

-

Materials:

-

Racemic trans-tert-butyl (2-aminocyclopentyl)carbamate

-

(1S)-(+)-10-Camphorsulfonic acid (CSA)

-

A suitable solvent system for crystallization (e.g., Dichloromethane, Ethyl acetate, or mixtures thereof)

-

Saturated aqueous sodium carbonate (Na₂CO₃) solution

-

-

Procedure:

-

Salt Formation: Dissolve the racemic amine in the chosen solvent. Add a solution of (1S)-(+)-10-camphorsulfonic acid (typically 0.5 to 1.0 equivalents) in the same solvent.

-

Fractional Crystallization: Allow the solution to stand at room temperature or cool to induce crystallization. The diastereomeric salt of the (1R,2R)-enantiomer with (1S)-(+)-10-camphorsulfonic acid is generally less soluble and will precipitate first.

-

Isolation of the Diastereomeric Salt: Collect the precipitated solid by filtration and wash with a small amount of cold solvent. The enantiomeric purity of the amine in the salt can be checked at this stage by liberating a small sample and analyzing it by chiral HPLC. Further recrystallizations may be necessary to achieve high enantiomeric excess.

-

Liberation of the Free Amine: Suspend the isolated diastereomeric salt in a biphasic mixture of an organic solvent (e.g., dichloromethane) and a saturated aqueous solution of sodium carbonate. Stir until the solid dissolves completely.

-

Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Combine the organic extracts, wash with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄), and concentrate under reduced pressure to obtain the enantiomerically enriched this compound.

-

III. Data Presentation

The following table summarizes typical yields and key analytical data for the synthesis.

| Step | Product | Typical Yield (%) | Analytical Data |

| 1. Aziridination | N-Tosyl-6-azabicyclo[3.1.0]hexane | 70-85 | ¹H NMR, ¹³C NMR, MS |

| 2. Azide Ring-Opening | trans-2-Azido-N-tosylcyclopentanamine | 80-90 | ¹H NMR, ¹³C NMR, MS, IR (strong azide stretch ~2100 cm⁻¹) |

| 3. Reduction & Detosylation | trans-1,2-Diaminocyclopentane | 75-85 | ¹H NMR, ¹³C NMR, MS |

| 4. Mono-Boc Protection | Racemic trans-tert-Butyl (2-aminocyclopentyl)carbamate | 85-95 | ¹H NMR, ¹³C NMR, MS |

| 5. Resolution | This compound | 35-45 (based on racemate) | Chiral HPLC analysis to determine enantiomeric excess (ee), typically >98% ee after one or two crystallizations. |

IV. Mandatory Visualizations

References

Application Note: A Scalable Synthesis Protocol for tert-Butyl ((1R,2R)-2-aminocyclopentyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and scalable protocol for the synthesis of tert-butyl ((1R,2R)-2-aminocyclopentyl)carbamate, a critical chiral building block in pharmaceutical development.[1][2] The described method is based on the selective mono-N-Boc protection of (1R,2R)-1,2-diaminocyclopentane. This procedure is designed to be efficient and suitable for large-scale production, yielding the target compound in high purity.

Introduction

Enantiomerically pure diamines are vital components in the synthesis of chiral ligands for asymmetric catalysis and as scaffolds for pharmaceutical agents.[3] The title compound, this compound, possesses a versatile structure with a free primary amine for further functionalization and a Boc-protected amine that ensures chemoselectivity in subsequent reactions. This makes it a valuable intermediate in the synthesis of complex molecules.[1][4] The following protocol provides a detailed, step-by-step guide for its synthesis on a large scale.

Reaction Scheme

Caption: Synthesis of this compound.

Quantitative Data Summary

Table 1: Reagent and Solvent Quantities for Large-Scale Synthesis

| Reagent/Solvent | Molecular Weight ( g/mol ) | Moles | Quantity |

| (1R,2R)-1,2-Diaminocyclopentane | 100.16 | 1.00 | 100 g |

| Di-tert-butyl dicarbonate ((Boc)₂O) | 218.25 | 1.05 | 229 g |

| Triethylamine (TEA) | 101.19 | 1.10 | 111.3 g (153 mL) |

| Dichloromethane (DCM) | 84.93 | - | 2 L |

| 1M Hydrochloric Acid (HCl) | 36.46 | - | As needed for work-up |

| 1M Sodium Hydroxide (NaOH) | 40.00 | - | As needed for work-up |

| Brine (saturated NaCl solution) | - | - | 500 mL |